molecular formula C16H16O4 B14252797 (1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate CAS No. 423171-41-9

(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate

Cat. No.: B14252797
CAS No.: 423171-41-9
M. Wt: 272.29 g/mol
InChI Key: VPUHHGDFWGURKQ-UHFFFAOYSA-N
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Description

(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate is an organic compound with a complex structure that includes a cyclohexadienone core substituted with a phenylmethoxy group and an acetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexadienone derivative with a phenylmethoxy group under acidic conditions, followed by esterification with acetic anhydride. The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, and a temperature range of 50-70°C to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone core to a cyclohexanol derivative.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives from oxidation, cyclohexanol derivatives from reduction, and various substituted phenylmethoxy derivatives from substitution reactions.

Scientific Research Applications

(1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (1-Methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate: shares similarities with other cyclohexadienone derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both phenylmethoxy and acetate groups, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

423171-41-9

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

(1-methyl-6-oxo-2-phenylmethoxycyclohexa-2,4-dien-1-yl) acetate

InChI

InChI=1S/C16H16O4/c1-12(17)20-16(2)14(18)9-6-10-15(16)19-11-13-7-4-3-5-8-13/h3-10H,11H2,1-2H3

InChI Key

VPUHHGDFWGURKQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(C(=O)C=CC=C1OCC2=CC=CC=C2)C

Origin of Product

United States

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